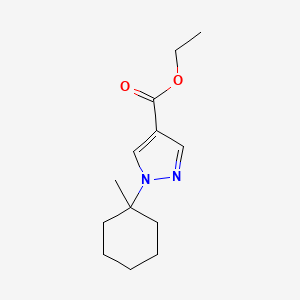

Ethyl 1-(1-methylcyclohexyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(1-methylcyclohexyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 1-methylcyclohexyl substituent at the 1-position and an ethyl ester group at the 4-position of the pyrazole ring.

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 1-(1-methylcyclohexyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H20N2O2/c1-3-17-12(16)11-9-14-15(10-11)13(2)7-5-4-6-8-13/h9-10H,3-8H2,1-2H3 |

InChI Key |

BBGCWSYQFUNVDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2(CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-methylcyclohexyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclohexylamine with ethyl acetoacetate in the presence of a suitable catalyst to form the pyrazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, followed by purification steps to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-methylcyclohexyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the ester group or the pyrazole ring, leading to different products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(1-methylcyclohexyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 1-(1-methylcyclohexyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of ethyl 1-(1-methylcyclohexyl)-1H-pyrazole-4-carboxylate, highlighting substituent variations and their implications:

Key Observations :

- Steric and Electronic Effects : The 1-methylcyclohexyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or difluoromethyl. This may hinder reactivity in further functionalization but enhance stability .

- Crystallographic Behavior : The cyclohexyl derivative () crystallizes in a triclinic system with distinct hydrogen-bonding patterns, suggesting that the 1-methylcyclohexyl variant may exhibit altered packing efficiency due to increased steric demand .

- Biological Relevance : Compounds with aromatic substituents (e.g., 3-chlorophenyl) are often explored for antimicrobial or enzyme inhibitory activity, whereas the target compound’s aliphatic substituent may prioritize lipophilicity for membrane penetration .

Physicochemical Properties

- Thermal Stability : Aliphatic substituents (e.g., cyclohexyl) may improve thermal stability over electron-deficient groups like nitro or fluoro .

Biological Activity

Ethyl 1-(1-methylcyclohexyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemicals. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylcyclohexyl hydrazine with ethyl acetoacetate under acidic conditions. This method has been optimized for yield and purity, utilizing various solvents and catalysts to enhance the reaction efficiency. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

A case study involving breast cancer cell lines (MCF-7) revealed that treatment with the compound led to a significant reduction in cell viability:

- Control Group : 100% viability

- Treated Group : 45% viability after 48 hours

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In animal models, it has been observed to reduce inflammation markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Research Findings

Multiple studies have contributed to our understanding of the biological activity of this compound:

- Antimicrobial Study : A study published in MDPI highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : Research published in ACS Omega demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction .

- Inflammation Modulation : A recent publication detailed its role in reducing inflammatory cytokines in vitro, indicating a mechanism for its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.